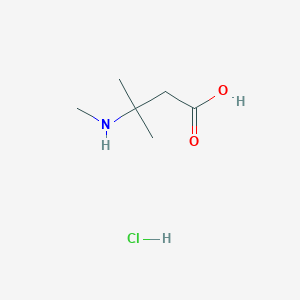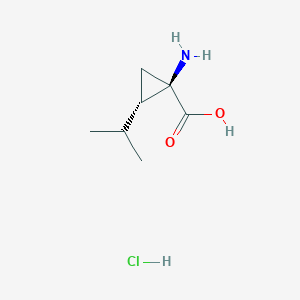
3-Methyl-3-(methylamino)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(methylamino)butanoic acid;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylamino)butanoic acid;hydrochloride typically involves the reaction of 3-methyl-3-(methylamino)butanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful addition of hydrochloric acid to the 3-methyl-3-(methylamino)butanoic acid under controlled conditions to produce the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-methyl-3-(methylamino)butanoic acid, such as amides, esters, and other substituted compounds .
Applications De Recherche Scientifique
3-Methyl-3-(methylamino)butanoic acid;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-3-(methylamino)butanoic acid;hydrochloride include:
- 4-(Methylamino)butanoic acid;hydrochloride
- 3-Methylbutanoic acid
- 3-Methyl-3-(dimethylamino)butanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .
Propriétés
IUPAC Name |
3-methyl-3-(methylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYGORRKRTUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)


![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)
![3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2956241.png)
![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2956244.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)

